4-Thiazoleacetaldehyde, 2-methyl-
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Overview
Description
2-(2-Methylthiazol-4-yl)acetaldehyde is a heterocyclic organic compound with the molecular formula C6H7NOS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiazol-4-yl)acetaldehyde typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea. This reaction proceeds under mild conditions and yields the desired thiazole derivative efficiently . The process can be summarized as follows:
- Ethyl acetoacetate reacts with N-bromosuccinimide in dichloromethane to form ethyl 2-bromo-3-oxobutanoate.
- The intermediate is then reacted with thiourea to yield 2-(2-Methylthiazol-4-yl)acetaldehyde.
Industrial Production Methods
In industrial settings, the production of 2-(2-Methylthiazol-4-yl)acetaldehyde may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize automated systems and optimized reaction conditions to scale up the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylthiazol-4-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution often involves reagents like halogens, while nucleophilic substitution may involve nucleophiles such as amines or thiols.
Major Products
Oxidation: 2-(2-Methylthiazol-4-yl)acetic acid.
Reduction: 2-(2-Methylthiazol-4-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methylthiazol-4-yl)acetaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methylthiazol-4-yl)acetaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . In medicinal chemistry, it has been observed to inhibit specific enzymes and modulate biochemical pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylthiazole: Another thiazole derivative with similar structural features.
2-Aminothiazole: Known for its applications in medicinal chemistry and drug development.
4-Methylthiazole: A simpler thiazole derivative used in various chemical syntheses.
Uniqueness
2-(2-Methylthiazol-4-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H7NOS |
---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NOS/c1-5-7-6(2-3-8)4-9-5/h3-4H,2H2,1H3 |
InChI Key |
YQWTYDVCJRICOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC=O |
Origin of Product |
United States |
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